4-(Chlorocarbonyl)phenyl nonanoate is an organic compound characterized by its unique structure, which consists of a phenyl group substituted with a chlorocarbonyl group and an ester moiety derived from nonanoic acid. Its molecular formula is , and it has a molecular weight of approximately 296.789 g/mol. The compound features a chlorinated carbonyl group, which contributes to its reactivity and potential applications in various chemical processes and biological systems .
Common reagents for these reactions include water for hydrolysis, sodium hydroxide for base-catalyzed reactions, and lithium aluminum hydride for reductions.
The synthesis of 4-(chlorocarbonyl)phenyl nonanoate typically involves two main steps:
This method allows for high yields and purity of the final product.
4-(Chlorocarbonyl)phenyl nonanoate has potential applications in various fields:
Interaction studies involving 4-(chlorocarbonyl)phenyl nonanoate could focus on its reactivity with biological molecules such as proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential toxicity and efficacy in medicinal chemistry. Preliminary studies suggest that chlorinated compounds can interact with cellular components, leading to alterations in cell signaling pathways or metabolic processes.
Several compounds share structural similarities with 4-(chlorocarbonyl)phenyl nonanoate. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Chlorocarbonyl)phenyl acetate | Contains an acetate group instead of nonanoate; used as a solvent and reagent. | |
| 4-(Chlorocarbonyl)phenyl hexanoate | Shorter carbon chain compared to nonanoate; similar reactivity profile. | |
| Nonanoic acid | A fatty acid without the chlorinated phenol; used in food and cosmetic industries. | |
| Chlorobenzene | A simpler structure lacking the carbon chain; widely used as a solvent and intermediate in chemical synthesis. |
The uniqueness of 4-(chlorocarbonyl)phenyl nonanoate lies in its combination of both aromatic and aliphatic characteristics, along with the presence of a reactive chlorocarbonyl group that enhances its utility in organic synthesis and potential biological applications .
The molecular structure of 4-(chlorocarbonyl)phenyl nonanoate integrates three functional groups:
The compound’s SMILES notation is ClC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCCCC, reflecting its linear alkyl chain and para-substituted aromatic system.
Experimental data for 4-(chlorocarbonyl)phenyl nonanoate remain limited, but comparisons with structural analogs provide insights:
The elongated nonanoate chain reduces density compared to shorter-chain esters like the acetate derivative, while the chlorocarbonyl group elevates boiling points relative to non-polar esters.